Boc-Beta-Cyano-Ala-Oh
Overview
Description
Boc-Beta-Cyano-Ala-Oh, also known as Boc-beta-cyano-L-alanine, is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and an alanine derivative.
Mechanism of Action
Target of Action
Boc-Beta-Cyano-Ala-Oh is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
As an alanine derivative, this compound may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .
Result of Action
As an alanine derivative, it may influence various physiological processes, including protein synthesis, energy production, and hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Beta-Cyano-Ala-Oh typically involves the protection of the amino group of beta-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The cyano group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Beta-Cyano-Ala-Oh undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for deprotecting the Boc group.
Lithium aluminum hydride (LiAlH4): Used for reducing the cyano group to an amine.
Nucleophiles: Used for substitution reactions involving the cyano group.
Major Products Formed
Deprotected Amino Acid: Formed by removing the Boc group.
Amines: Formed by reducing the cyano group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boc-Beta-Cyano-Ala-Oh is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Boc-beta-alanine: Similar structure but lacks the cyano group.
Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
Boc-GABA: Boc-protected gamma-aminobutyric acid, used in similar applications.
Uniqueness
Boc-Beta-Cyano-Ala-Oh is unique due to the presence of both the Boc protecting group and the cyano group, which provides additional synthetic versatility compared to other Boc-protected amino acids . This dual functionality allows for a broader range of chemical transformations and applications in research and industry .
Properties
IUPAC Name |
3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMLPKBZQTAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229028-67-5 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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